1-[2-(4-morpholinyl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-morpholinyl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one is a useful research compound. Its molecular formula is C19H26N4O3 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.20049070 g/mol and the complexity rating of the compound is 541. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
AMPA Receptor Modulation and Schizophrenia Treatment
A study explored the use of CX516, a modulator of the AMPA receptor, as a single agent for treating schizophrenia. This research aimed to investigate the compound's effects on psychosis and cognition in patients partially refractory to traditional neuroleptics. The study found that CX516 did not yield dramatic effects as a sole agent, highlighting the complexities of treating schizophrenia and the potential need for novel therapeutic approaches (Marenco et al., 2002).
Anticoagulant Properties in Hemodialysis
Another study examined MD 805, an anticoagulant, for its effects on platelet activation in patients with chronic renal failure undergoing maintenance hemodialysis. The study compared MD 805 with heparin, finding that MD 805 produced no significant increase in proteins released as a result of platelet activation in the hemodialysis circuit, suggesting its utility in maintenance anticoagulation therapy for patients on hemodialysis (Matsuo et al., 1986).
Neurological Research
Research into muscarinic and dopaminergic receptors in the aging human brain utilized compounds to label brain receptors, aiming to understand the decline in receptor binding with age. This study provides insights into the aging process and its impact on neurotransmitter receptor systems, suggesting potential areas for therapeutic intervention to mitigate age-related cognitive decline (Rinne, 1987).
Orexin Receptor Antagonism for Insomnia Treatment
The disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, were studied in humans for its potential in treating insomnia. This research highlighted the compound's metabolism and elimination pathways, contributing to the development of new insomnia treatments (Renzulli et al., 2011).
Safety and Hazards
The safety and hazards associated with a compound depend on its specific structure and properties. For example, 1-(4-Morpholinyl)-2-propanamine is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3, indicating it can cause damage to eyes, skin irritation, and may be harmful if swallowed .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1'-(2-morpholin-4-ylpropanoyl)spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3/c1-14(22-10-12-26-13-11-22)17(24)23-8-6-19(7-9-23)18(25)20-15-4-2-3-5-16(15)21-19/h2-5,14,21H,6-13H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXBQKAJYVJZCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2(CC1)C(=O)NC3=CC=CC=C3N2)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.